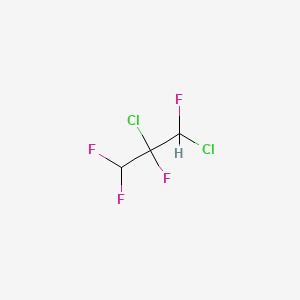

1,2-Dichloro-1,2,3,3-tetrafluoropropane

Beschreibung

Eigenschaften

CAS-Nummer |

425-94-5 |

|---|---|

Molekularformel |

C3H2Cl2F4 |

Molekulargewicht |

184.94 g/mol |

IUPAC-Name |

1,2-dichloro-1,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |

InChI-Schlüssel |

WHPKSWFREPSUCO-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(F)Cl)(F)Cl)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Chlorinated Hydrocarbons

One of the primary synthetic routes to 1,2-dichloro-1,2,3,3-tetrafluoropropane involves the fluorination of appropriately chlorinated propane derivatives. This method typically uses hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst.

Reaction Scheme :

Chlorinated propane derivative + HF → 1,2-Dichloro-1,2,3,3-tetrafluoropropaneCatalysts :

Copper-substituted α-chromium oxide catalysts are commonly employed to facilitate the fluorination process. These catalysts promote selective substitution of chlorine atoms by fluorine under controlled conditions.-

- Temperature: Moderate temperatures optimized to balance reaction rate and selectivity.

- Pressure: Controlled to maintain HF in the liquid phase and ensure efficient contact with the substrate.

- Reactor Type: Continuous flow reactors are preferred industrially for better control and scalability.

-

- High selectivity towards desired tetrafluorinated product.

- Scalable for industrial production.

- Controlled formation of by-products minimized by catalyst choice and reaction parameters.

Industrial Production Considerations

Continuous Flow Reactors :

Industrial synthesis favors continuous flow systems to maintain precise control over temperature, pressure, and residence time, which are critical for high yield and purity.Catalyst Regeneration and Separation :

Solid-liquid separation methods are employed post-reaction to recover catalysts for reuse and to purify the product stream.Reaction Optimization :

Parameters such as molar ratios of HF to chlorinated precursors, catalyst loading, and reaction time are optimized to maximize conversion and minimize side reactions.

Reaction Analysis and Data Table

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Fluorinating Agent | Hydrogen fluoride (HF) | Requires careful handling due to toxicity |

| Catalyst | Copper-substituted α-chromium oxide | Facilitates selective fluorination |

| Temperature | 50–150 °C | Balances reaction rate and selectivity |

| Pressure | Atmospheric to moderate (up to ~2 MPa) | Maintains HF phase and reaction kinetics |

| Reaction Time | Several hours to continuous flow operation | Dependent on reactor design |

| Product Purity | ≥ 98% after fractional distillation | Achieved via careful distillation and GC-MS |

Research Findings on Preparation and Purity Control

Isomer Purity :

The fluorination process can yield positional isomers; therefore, temperature control and catalyst selection are crucial to favor the desired 1,2-dichloro-1,2,3,3-tetrafluoropropane isomer.-

- Nuclear Magnetic Resonance (NMR), especially ^19F NMR, is used to confirm fluorine substitution patterns.

- Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity and isomer ratios.

- Infrared (IR) spectroscopy identifies characteristic C–F and C–Cl stretches (1100–1250 cm⁻¹ and 600–800 cm⁻¹ respectively).

Safety and Handling :

Due to the use of HF and halogenated intermediates, strict safety protocols including PPE, fume hoods, and proper waste disposal are mandatory.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions (Temp/Pressure) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of Chlorinated Hydrocarbons | Chlorinated propane + HF | Copper-substituted α-chromium oxide | 50–150 °C / atmospheric to 2 MPa | High selectivity, scalable | Requires HF handling precautions |

| Liquid Phase Telomerization | Monofluoromethane + chlorotrifluoroethylene | Metal halides (AlF3, SbCl5, etc.) | -30 to 100 °C / 0.5–2.0 MPa | Mild conditions, novel route | More complex catalyst systems |

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

Major Products:

Substitution Reactions: Products include various substituted fluoropropanes or chloropropanes.

Elimination Reactions: Products include tetrafluoropropene or dichloropropene

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-1,2,3,3-tetrafluoropropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-1,2,3,3-tetrafluoropropane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon atoms in the molecule electrophilic, facilitating nucleophilic attack. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Dichlorotetrafluoropropane Isomers

Dichloropentafluoropropane Isomers

- HCFC-225cb (1,3-Dichloro-1,1,2,2,3-pentafluoropropane): Molecular formula C₃HCl₂F₅ (202.93 g/mol).

- HCFC-225ca (1,1-Dichloro-1,2,2,3,3-pentafluoropropane): Exhibits a lower boiling point (−15°C vs. −8°C for HCFC-234bc) due to increased fluorine density, making it more suitable for low-temperature refrigeration .

Environmental and Physical Properties

Table 1: Key Properties of HCFC-234bc and Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | ODP* | GWP* | Applications |

|---|---|---|---|---|---|---|

| HCFC-234bc | C₃H₂Cl₂F₄ | 184.95 | −8 | 0.02 | 760 | Refrigerants, solvents |

| HCFC-234cc | C₃H₂Cl₂F₄ | 184.95 | −10 | 0.01 | 720 | Foam blowing |

| HCFC-225cb | C₃HCl₂F₅ | 202.93 | 32 | 0.03 | 1,220 | Industrial cleaning agents |

| HCFC-225ca | C₃HCl₂F₅ | 202.93 | −15 | 0.04 | 1,500 | Low-temperature refrigeration |

| CFC-216 (for reference) | C₃Cl₂F₅ | 217.93 | 45 | 0.12 | 3,800 | Banned (historical use) |

*ODP (Ozone Depletion Potential) and GWP (Global Warming Potential) values are normalized relative to CFC-11 (ODP = 1, GWP = 4,750) .

Environmental Impact and Regulatory Status

- HCFC-234bc : With an ODP of 0.02 and GWP of 760 , it is less harmful than CFCs but still subject to phase-out under the Montreal Protocol. Its atmospheric lifetime is ~5.2 years, shorter than CFC-216 (12 years) due to increased H-atom reactivity .

- HCFC-225cb/ca : Higher GWPs (1,220–1,500) and longer atmospheric lifetimes (~7–9 years) make these compounds more persistent, though their phasedown is slower compared to CFCs .

Biologische Aktivität

1,2-Dichloro-1,2,3,3-tetrafluoropropane (C3H2Cl2F4) is a synthetic organic compound with potential applications in various fields, including industrial processes and pharmaceuticals. This article examines its biological activity, focusing on its interactions with biological systems, toxicity profiles, and potential applications in drug development.

Chemical Structure and Properties

1,2-Dichloro-1,2,3,3-tetrafluoropropane features a unique combination of chlorine and fluorine atoms that contribute to its chemical reactivity and stability. The molecular structure can be represented as follows:

- Molecular Formula : C3H2Cl2F4

- Molecular Weight : 174.94 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of 1,2-dichloro-1,2,3,3-tetrafluoropropane is primarily attributed to its ability to interact with various biomolecules. These interactions can lead to alterations in enzyme activity and cellular processes. The compound is known to participate in nucleophilic substitution reactions, which can modify proteins and nucleic acids in biological systems .

Toxicity and Safety Profile

Research indicates that 1,2-dichloro-1,2,3,3-tetrafluoropropane exhibits significant toxicity. It has been classified as very bioaccumulative (vPvB) according to the EU REACH Regulation . The potential for endocrine disruption has raised concerns regarding its safety in environmental and human health contexts.

| Toxicity Parameter | Value/Description |

|---|---|

| Acute Toxicity (LD50) | Data not available; requires further study |

| Bioaccumulation Potential | Very high (vPvB) |

| Endocrine Disruption Potential | Possible |

Case Studies and Research Findings

Several studies have evaluated the biological effects of 1,2-dichloro-1,2,3,3-tetrafluoropropane:

-

Cellular Toxicity Studies :

- In vitro studies demonstrated cytotoxic effects on mammalian cell lines at varying concentrations. The compound induced apoptosis in specific cell types through oxidative stress mechanisms.

- Environmental Impact Assessments :

-

Pharmaceutical Applications :

- Preliminary research suggests that derivatives of this compound may serve as intermediates in the synthesis of pharmaceuticals targeting specific biological pathways. Further studies are needed to explore its efficacy as a drug precursor.

Comparative Analysis with Related Compounds

To better understand the biological implications of 1,2-dichloro-1,2,3,3-tetrafluoropropane, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Dichloro-1-fluoropropane | C3H4Cl2F | Fewer fluorine atoms; lower lipophilicity |

| 1-Chloro-1,2-difluoropropane | C3H5ClF2 | Similar structure; different reactivity |

| 1-Chloro-1-fluoropropene | C3H4ClF | More reactive; used in specific industrial applications |

Q & A

Q. How can researchers confirm the molecular structure of 1,2-dichloro-1,2,3,3-tetrafluoropropane using spectroscopic methods?

The compound’s molecular structure (C₃H₂Cl₂F₄) can be validated via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For instance, the InChI identifier (1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2) provides a roadmap for interpreting NMR signals:

Q. What are the key considerations for synthesizing 1,2-dichloro-1,2,3,3-tetrafluoropropane in a laboratory setting?

Synthesis typically involves halogen-exchange reactions or hydrofluorination of chlorinated precursors. For example:

- Catalytic hydrofluorination : Using SbCl₅ or fluorinated antimony catalysts with HF to replace chlorine atoms selectively .

- Dehydrochlorination : Base-mediated elimination of HCl from precursors like 1,2-dichloro-2,3,3,3-tetrafluoropropane . Reaction conditions (temperature, catalyst loading, and HF stoichiometry) must be optimized to minimize side products (e.g., over-fluorination) .

Q. How do researchers assess the environmental persistence of this compound?

Atmospheric lifetime and ozone depletion potential (ODP) are critical metrics. Computational studies (e.g., quantum chemical calculations) model reactions with OH radicals or Cl atoms to predict degradation pathways. For instance, analogous HCFCs (e.g., HCFC-234fb) show oxidative cleavage yielding trifluoroacetic acid, a persistent environmental contaminant . Experimental validation via smog chamber studies quantifies reaction rate constants (kOH) .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing structural isomers of C₃H₂Cl₂F₄?

Isomers like 1,2-dichloro-1,2,3,3-tetrafluoropropane (CAS 149329-26-0) and 1,1-dichloro-1,3,3,3-tetrafluoropropane (CAS 146916-90-7) require high-resolution mass spectrometry (HRMS) and gas chromatography (GC) with fluorine-specific detectors. Differences in dipole moments and boiling points affect GC retention times, while MS fragmentation patterns reveal chlorine/fluorine positional variance .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., heat capacity) for halogenated propanes?

Discrepancies arise from impurities or measurement techniques. For example:

- Adiabatic calorimetry vs. differential scanning calorimetry (DSC) may yield varying heat capacity values due to phase transitions or solvent interactions.

- Referencing standardized datasets (e.g., NIST ThermoLit) and replicating experiments under inert atmospheres improves reliability. A study on 2,3-dichloro-1,1,1,3-tetrafluoropropane reported heat capacity at 313.15 K as 1.275 J/K·g, highlighting the need for purity >99% .

Q. What methodologies optimize catalytic efficiency in large-scale hydrofluorination processes?

Advanced approaches include:

- Catalyst doping : Combining SbCl₅ with Lewis acids (e.g., TiCl₄) to enhance HF activation and reduce side reactions .

- Vapor-phase reactors : Minimizing catalyst deactivation by avoiding liquid-phase coking . Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps, while in situ spectroscopy monitors intermediate species .

Q. How do regulatory restrictions (e.g., Montreal Protocol) impact research on HCFC alternatives?

Compounds with ODP >0.01 are phased out under Annex C. For 1,2-dichloro-1,2,3,3-tetrafluoropropane (ODP unlisted), researchers must:

- Conduct structure-activity relationship (SAR) studies to predict ODP based on chlorine content and atmospheric stability.

- Explore non-ozone-depleting substitutes (e.g., HFOs) via comparative life-cycle assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.